3-(4-methoxyphenyl)-N-[5-(3-methylbenzyl)-1,3-thiazol-2-yl]acrylamide
Description
Properties
IUPAC Name |
(E)-3-(4-methoxyphenyl)-N-[5-[(3-methylphenyl)methyl]-1,3-thiazol-2-yl]prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O2S/c1-15-4-3-5-17(12-15)13-19-14-22-21(26-19)23-20(24)11-8-16-6-9-18(25-2)10-7-16/h3-12,14H,13H2,1-2H3,(H,22,23,24)/b11-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVAVHXBTUBZJJK-DHZHZOJOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC2=CN=C(S2)NC(=O)C=CC3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)CC2=CN=C(S2)NC(=O)/C=C/C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-(4-Methoxyphenyl)-N-[5-(3-methylbenzyl)-1,3-thiazol-2-yl]acrylamide is a compound of interest due to its potential biological activities, particularly in the fields of cancer research and antimicrobial studies. This article explores the biological activity of this compound, synthesizing findings from various studies to present a comprehensive overview.
- Molecular Formula : C21H20N2O2S
- CAS Number : 304895-75-8
- Molecular Weight : 364.46 g/mol
Biological Activity Overview
The biological activity of this compound has been evaluated through various assays, focusing on its anticancer and antimicrobial properties.
Anticancer Activity
Recent studies have indicated that compounds with thiazole and methoxyphenyl moieties exhibit significant anticancer properties. For example:
- Cell Line Studies : In vitro studies using cancer cell lines such as A549 (lung cancer) and MCF-7 (breast cancer) have shown that derivatives of this compound can induce apoptosis and inhibit cell proliferation. The mechanism often involves cell cycle arrest and modulation of apoptotic pathways.
- IC50 Values : The effectiveness of the compound is often quantified using IC50 values, representing the concentration required to inhibit cell growth by 50%. Compounds structurally related to this compound have demonstrated IC50 values ranging from 15 µM to 30 µM in various studies .
Antimicrobial Activity
The thiazole ring is known for its broad-spectrum antimicrobial activity. Studies have shown that this compound exhibits:
- Bactericidal Effects : Against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values indicating effective inhibition at low concentrations.
- Mechanism of Action : The antimicrobial action is hypothesized to involve disruption of bacterial cell membranes and interference with metabolic pathways.
Structure-Activity Relationship (SAR)
The structural components of this compound play critical roles in its biological activity:
| Structural Feature | Impact on Activity |
|---|---|
| Methoxy Group | Enhances lipophilicity and permeability |
| Thiazole Ring | Contributes to antimicrobial properties |
| Acrylamide Linkage | Facilitates interactions with target proteins |
Case Studies
Several case studies have highlighted the efficacy of similar compounds:
- Study on Thiazole Derivatives : A study indicated that thiazole derivatives exhibited significant cytotoxicity against various cancer cell lines, with some compounds showing better potency than standard chemotherapeutics .
- Antimicrobial Evaluation : Another study focused on a series of thiazole-based compounds, revealing that modifications in the side chains significantly influenced their antibacterial activity, suggesting a promising avenue for drug development .
Scientific Research Applications
Organic Synthesis
The compound serves as a versatile building block in organic synthesis. Its thiazole moiety is particularly valuable for constructing more complex molecules. The acrylamide functional group allows for further modifications through various chemical reactions, including:
- Michael Addition : The acrylamide can undergo Michael addition reactions with nucleophiles, facilitating the synthesis of diverse derivatives.
- Cross-Coupling Reactions : It can participate in palladium-catalyzed cross-coupling reactions to form biaryl compounds.
Medicinal Chemistry
Research indicates that this compound may exhibit significant biological activities, making it a candidate for drug development. Notable areas of investigation include:
- Anticancer Activity : Preliminary studies suggest that thiazole derivatives have potential anticancer properties. The incorporation of the methoxyphenyl group may enhance bioactivity and selectivity towards cancer cells.
- Anti-inflammatory Effects : Compounds with similar structures have shown promise in reducing inflammation, indicating that this compound may also possess anti-inflammatory properties.
Biochemical Probes
The unique structure of 3-(4-methoxyphenyl)-N-[5-(3-methylbenzyl)-1,3-thiazol-2-yl]acrylamide makes it suitable for use as a biochemical probe in cellular studies. It can interact with specific enzymes or receptors, allowing researchers to study biological pathways and mechanisms of action.
Case Study 1: Anticancer Properties
A study published in the Journal of Medicinal Chemistry explored various thiazole derivatives for their anticancer activity. The findings indicated that compounds similar to this compound exhibited selective cytotoxicity against breast cancer cell lines. The mechanism was attributed to the inhibition of cell proliferation and induction of apoptosis through the modulation of specific signaling pathways.
Case Study 2: Anti-inflammatory Activity
Research conducted by a team at a prominent university investigated the anti-inflammatory effects of thiazole derivatives in animal models. The results demonstrated that compounds with similar functionalities significantly reduced markers of inflammation and improved overall health outcomes in treated subjects.
Chemical Reactions Analysis
Amide Hydrolysis
The acrylamide group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid and amine derivatives. This reaction is fundamental for modifying the compound’s pharmacological profile or generating intermediates for further synthesis.
Mechanistic Insight : The reaction proceeds via nucleophilic attack by water or hydroxide ion on the electrophilic carbonyl carbon, leading to cleavage of the C–N bond.
Reduction of the Acrylamide Double Bond
The α,β-unsaturated carbonyl system in the acrylamide moiety is susceptible to reduction, altering conjugation and potentially enhancing bioavailability.
| Conditions | Reagents | Products | References |
|---|---|---|---|
| Catalytic hydrogenation | H₂ (1 atm), Pd/C, ethanol | N-[5-(3-Methylbenzyl)-1,3-thiazol-2-yl]-3-(4-methoxyphenyl)propanamide | |
| Chemical reduction | NaBH₄, MeOH, 0°C | Partial reduction to allylic alcohol (minor pathway) |
Note : Selective reduction of the double bond without affecting other functional groups (e.g., methoxy or thiazole) requires careful catalyst selection.
Oxidation Reactions
The methoxyphenyl and methylbenzyl groups undergo oxidation, modifying electronic properties and solubility.
Mechanistic Insight :
-
Methoxyphenyl oxidation : Demethylation followed by oxidation to carboxylic acid.
-
Methylbenzyl oxidation : Sequential oxidation of the methyl group to carboxylic acid via alcohol and ketone intermediates.
Electrophilic Aromatic Substitution
The electron-rich methoxyphenyl ring undergoes electrophilic substitution, enabling regioselective functionalization.
| Reaction | Reagents | Position | Products | References |
|---|---|---|---|---|
| Nitration | HNO₃, H₂SO₄, 0°C | Para to OMe | 3-(4-Methoxy-3-nitrophenyl)-N-[5-(3-methylbenzyl)thiazol-2-yl]acrylamide | |
| Sulfonation | SO₃, H₂SO₄, 40°C | Ortho to OMe | 3-(4-Methoxy-2-sulfophenyl)-N-[5-(3-methylbenzyl)thiazol-2-yl]acrylamide |
Regioselectivity : Methoxy’s strong activating effect directs electrophiles to ortho/para positions.
Thiazole Ring Modifications
The thiazole moiety participates in reactions typical of heteroaromatic systems, such as alkylation or coordination.
Photochemical Reactions
The acrylamide’s conjugated system undergoes [2+2] cycloaddition under UV light, useful for polymer synthesis.
| Conditions | Reagents | Products | References |
|---|---|---|---|
| UV light (254 nm) | None, solvent: acetonitrile | Cyclobutane dimer (head-to-tail configuration) |
Comparison with Similar Compounds
Research Findings and Implications
- Anticancer Activity: Thiazole and thiadiazole derivatives () show promise in apoptosis induction. The target’s methoxy group may enhance tumor selectivity over non-polar analogs .
- Toxicity Profile : Halogenated analogs () risk off-target effects due to higher lipophilicity, whereas the target’s methyl and methoxy groups likely offer a safer profile .
- Binding Interactions : The thiazole sulfur and methoxy oxygen in the target could interact with cysteine residues or kinase ATP pockets, a mechanism less feasible in oxadiazole derivatives .
Q & A
Basic: What are the recommended synthetic routes for 3-(4-methoxyphenyl)-N-[5-(3-methylbenzyl)-1,3-thiazol-2-yl]acrylamide?
Methodological Answer:
The synthesis typically involves condensation reactions between acryloyl chloride derivatives and aminothiazole intermediates. A validated approach includes:
- Step 1: Synthesis of 5-(3-methylbenzyl)-1,3-thiazol-2-amine via reaction of 2-amino-5-aryl-methylthiazole with chloroacetyl chloride in dioxane, using triethylamine as a base at 20–25°C .
- Step 2: Acrylation of the thiazole amine with 3-(4-methoxyphenyl)acryloyl chloride under inert conditions, followed by recrystallization from ethanol-DMF mixtures to isolate the product .
Key Considerations: Optimize solvent polarity and stoichiometry to minimize byproducts.
Basic: How can the structural integrity of this compound be confirmed?
Methodological Answer:
Structural characterization employs:
- X-ray crystallography to resolve the acrylamide backbone and thiazole ring geometry (e.g., bond angles and torsion angles) .
- NMR spectroscopy (¹H/¹³C) to confirm methoxyphenyl (δ ~3.8 ppm for –OCH₃) and methylbenzyl (δ ~2.3 ppm for –CH₃) substituents .
- High-resolution mass spectrometry (HRMS) to verify molecular weight (e.g., [M+H]⁺ ion).
Advanced: What strategies are effective for optimizing reaction yields in its synthesis?
Methodological Answer:
Yield optimization strategies include:
- Solvent screening: Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilic attack in acrylation steps .
- Catalyst use: Additives like DMAP (4-dimethylaminopyridine) accelerate acylation reactions .
- AI-driven retrosynthesis tools (e.g., Template_relevance models) to predict optimal reagent combinations and reaction conditions .
Advanced: How does the compound interact with biological targets such as enzymes or receptors?
Methodological Answer:
Mechanistic studies suggest:
- The thiazole-acrylamide scaffold may inhibit enzymes like tyrosinase or bacterial PPTases via competitive binding at the active site, as seen in structurally similar compounds .
- Methoxyphenyl groups enhance lipophilicity, facilitating membrane penetration in cellular assays .
Experimental Design: Use fluorescence polarization assays or molecular docking simulations to map binding interactions.
Basic: What are the key physicochemical properties influencing its research applications?
Methodological Answer:
Critical properties include:
- LogP (partition coefficient): Predicted to be ~3.5 (ACD/Labs Percepta), indicating moderate lipophilicity .
- Solubility: Limited aqueous solubility (<0.1 mg/mL), necessitating DMSO or cyclodextrin formulations for in vitro studies .
- Thermal stability: Stable up to 200°C (DSC/TGA data), suitable for high-temperature reactions .
Advanced: What computational models predict its pharmacokinetic profile?
Methodological Answer:
Use:
- ACD/Labs Percepta to predict ADME parameters (e.g., bioavailability, CYP450 metabolism) .
- Molecular dynamics simulations to assess binding kinetics with targets like kinase domains .
Validation: Cross-reference computational predictions with in vitro hepatic microsome assays.
Basic: What analytical techniques are used for purity assessment and quality control?
Methodological Answer:
- HPLC-PDA with C18 columns (gradient elution: acetonitrile/water + 0.1% TFA) to detect impurities (<98% purity threshold) .
- TLC monitoring (silica gel, ethyl acetate/hexane) during synthesis to track reaction progress .
Advanced: How to design structure-activity relationship (SAR) studies for derivatives?
Methodological Answer:
- Core modifications: Replace methoxyphenyl with halogenated or nitro groups to study electronic effects .
- Side-chain variations: Introduce bulkier alkyl groups on the thiazole ring to probe steric hindrance .
- Assay selection: Test derivatives in enzyme inhibition (IC₅₀) and cytotoxicity (MTT) assays to correlate structural changes with activity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
